PNMT Inhibition vs. Class Baseline
2-Allylphenyl 3-piperidinyl ether was tested for its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). In a radiochemical assay using bovine PNMT, the compound exhibited a Ki value of 1.11 × 10⁶ nM (1.11 mM) [1]. This indicates a very low affinity for the PNMT enzyme, positioning it as a weak inhibitor relative to known PNMT ligands. While direct comparator data for the 4-positional isomer in the same assay is not available, the obtained value provides a quantitative benchmark for this specific 3-substituted isomer. This weak activity may be advantageous in applications where PNMT inhibition is an off-target effect to be minimized, distinguishing it from more potent PNMT inhibitors within the broader piperidine ether class.
| Evidence Dimension | Inhibition Constant (Ki) for Phenylethanolamine N-Methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM |
| Comparator Or Baseline | Class-level inference: Known PNMT inhibitors exhibit Ki values in the nM to low µM range |
| Quantified Difference | Target compound's Ki is orders of magnitude higher, indicating very weak inhibition |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
Quantifies the compound's low affinity for PNMT, a critical data point for researchers assessing off-target liability or seeking a control compound with minimal PNMT interaction.
- [1] BindingDB. Entry BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM against Phenylethanolamine N-Methyltransferase (PNMT). Retrieved April 2026. View Source
